3-Phenyl-5-isoxazoleacetic acid
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Overview
Description
2-(3-Phenylisoxazol-5-yl)acetic acid is a chemical compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts . The reaction conditions generally involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of isoxazole derivatives, including 2-(3-Phenylisoxazol-5-yl)acetic acid, often employs eco-friendly and cost-effective methods. One such method involves the use of tert-butyl nitrite or isoamyl nitrite as reagents, which enable an efficient, one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylisoxazol-5-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(3-Phenylisoxazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Isoxazole derivatives are known for their therapeutic potential, and 2-(3-Phenylisoxazol-5-yl)acetic acid is no exception.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Phenylisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Phenylisoxazole: Another isoxazole derivative with similar biological activities.
5-Phenylisoxazole: Known for its antimicrobial properties.
3,5-Diphenylisoxazole: Exhibits potent anticancer activity.
Uniqueness
2-(3-Phenylisoxazol-5-yl)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its acetic acid moiety enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(3-phenyl-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) |
InChI Key |
KFCWSQHYEKCVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CC(=O)O |
Origin of Product |
United States |
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